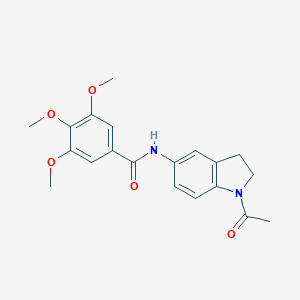![molecular formula C22H15N3O B300228 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is a compound that belongs to the class of heterocyclic compounds. It is a derivative of benzimidazole and indole, which are known to have various biological activities. The compound has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, the compound has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one in lab experiments is its versatility. The compound can be used in a variety of assays and experiments to study different biological activities. In addition, the compound is relatively easy to synthesize and can be obtained in good yields. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities for the compound, particularly in the areas of neurodegenerative diseases and cardiovascular diseases. In addition, the compound could be used as a starting material for the synthesis of new bioactive compounds with improved properties. Finally, the compound could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
合成方法
The synthesis of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with indole-2,3-dione in the presence of a catalyst such as zinc chloride. The reaction proceeds via a condensation reaction and results in the formation of the desired product. Other methods involve the use of different starting materials and catalysts, but the general mechanism remains the same.
科学研究应用
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been extensively studied for its biological activities. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, the compound has been used in the synthesis of other bioactive compounds.
属性
分子式 |
C22H15N3O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15N3O/c26-22-20(15-10-4-5-11-16(15)25-22)19(14-8-2-1-3-9-14)21-23-17-12-6-7-13-18(17)24-21/h1-13,23-24H |
InChI 键 |
UFNLCFOPSNJECF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
规范 SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)




